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Compound of Interest

Compound Name: GDC-0276

CAS No.: 1494581-70-2

Cat. No.: B607615

Get Quote

South San Francisco, CA & Burnaby, BC – GDC-0276, a potent and selective inhibitor of the

voltage-gated sodium channel NaV1.7, was a clinical candidate developed through a

collaboration between Genentech and Xenon Pharmaceuticals for the treatment of pain.[1][2]

Despite demonstrating a promising preclinical profile and advancing into Phase I clinical trials,

its development was ultimately discontinued for undisclosed reasons.[1][3] This in-depth

technical guide provides a comprehensive history of the discovery and development of GDC-
0276, detailing its mechanism of action, preclinical and clinical findings, and the experimental

protocols utilized in its evaluation.

Discovery and Lead Optimization
The discovery of GDC-0276 stemmed from a medicinal chemistry effort focused on identifying

selective inhibitors of NaV1.7, a genetically validated target for pain.[2][4] The initial lead

compound, an acyl-sulfonamide, was optimized to improve its metabolic stability and overall

pharmacokinetic properties.[2][5] This optimization process led to the identification of GDC-
0276, which exhibited potent inhibition of NaV1.7 with an IC50 of 0.4 nM.[6][7]
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The lead optimization workflow for GDC-0276 focused on enhancing metabolic stability and the

pharmacokinetic profile, key challenges in the development of NaV1.7 inhibitors.
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Medicinal Chemistry Lead Optimization Workflow for GDC-0276.

Mechanism of Action
GDC-0276 is a selective inhibitor of the NaV1.7 sodium channel, which plays a critical role in

the transmission of pain signals.[4] Voltage-gated sodium channels are responsible for the

initiation and propagation of action potentials in excitable cells, including neurons.[8] NaV1.7 is

preferentially expressed in peripheral sensory neurons and acts as a key regulator of neuronal

excitability.[4] By inhibiting NaV1.7, GDC-0276 was designed to reduce the transmission of

pain signals from the periphery to the central nervous system.[4]

The NaV1.7 channel is a crucial component of the pain signaling pathway. Nociceptive signals

from the periphery are transmitted via sensory neurons to the spinal cord and then to the brain.
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Simplified Diagram of the NaV1.7 Pain Signaling Pathway.

Preclinical Evaluation
In Vitro Potency and Selectivity
GDC-0276 demonstrated high potency for the human NaV1.7 channel. The selectivity of GDC-
0276 was assessed against a panel of other human NaV channel subtypes.
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Preclinical Pharmacokinetics
The pharmacokinetic profile of GDC-0276 was evaluated in preclinical species, demonstrating

properties that supported its advancement into clinical trials.
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Clinical Development
GDC-0276 progressed to a Phase I, first-in-human clinical trial (NCT02856152) to evaluate its

safety, tolerability, and pharmacokinetics in healthy volunteers.[9][10]

The Phase I trial was a randomized, double-blind, placebo-controlled study with single and

multiple ascending dose cohorts.
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Phase I Clinical Trial Design for GDC-0276.

Clinical Pharmacokinetics
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Plasma exposure of GDC-0276 increased with the dose.[9][10] The cyclodextrin solution

formulation resulted in higher exposure compared to the powder-in-capsule formulation at

equivalent doses.[9][10]
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Safety and Tolerability
In the Phase I trial, single doses were generally well-tolerated up to 270 mg for the powder-in-

capsule formulation and 360 mg for the cyclodextrin solution.[9][10] Hypotension was observed

at the 540 mg dose of the cyclodextrin solution.[9][10] In the multiple-dose cohorts, elevations

in liver transaminases were frequently observed.[9][10] No serious adverse events were

reported.[9][10]

Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of GDC-0276 against NaV channels were determined using whole-

cell patch-clamp electrophysiology.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human

NaV channel subtype (e.g., hNaV1.7).

Apparatus: Standard patch-clamp rig with an amplifier, micromanipulator, microscope, and

data acquisition software.
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Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with

internal solution.

Solutions:

Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.[11]

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES;

pH 7.4.[11]

Voltage-Clamp Protocol for IC50 Determination:

Establish a whole-cell recording configuration.

Hold the membrane potential at -120 mV to maintain the channels in a resting state.

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium

current.

Apply various concentrations of GDC-0276 and measure the inhibition of the peak current

to determine the IC50 value.

Preclinical In Vivo Model: Inherited Erythromelalgia
(IEM) Mouse Model
A mouse model of Inherited Erythromelalgia (IEM) was utilized to assess the in vivo target

engagement of NaV1.7 inhibitors. This model often involves the use of agents like aconitine to

induce NaV1.7-dependent nocifensive behaviors.

Animal Model: Mice expressing a gain-of-function mutation in the Scn9a gene (encoding

NaV1.7) or wild-type mice.

Induction of Pain Behavior: A dilute solution of aconitine is injected into the paw to induce

spontaneous flinching or licking behaviors, which are dependent on NaV1.7 activity.

Drug Administration: GDC-0276 or vehicle is administered orally or via another appropriate

route at various doses prior to aconitine injection.
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Behavioral Assessment: The frequency or duration of flinching/licking is quantified over a set

period following aconitine injection.

Endpoint: The dose-dependent reduction in pain-related behaviors is used to determine the

in vivo efficacy and target engagement of the compound.

Conclusion
GDC-0276 was a potent and selective NaV1.7 inhibitor that progressed from discovery through

to Phase I clinical trials. While its development was discontinued, the extensive preclinical and

clinical data generated provide valuable insights for the ongoing development of novel

analgesics targeting the NaV1.7 channel. The detailed methodologies and findings presented

in this guide serve as a comprehensive resource for researchers in the field of pain drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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